

Spectroscopic Characterization of 2-Chloro-3-hydroxypropionic Acid: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	2-Chloro-3-hydroxypropionic acid
CAS No.:	138250-73-4
Cat. No.:	B8790425

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Executive Summary

2-Chloro-3-hydroxypropionic acid (CAS: 138250-73-4) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the Taxol® side chain^[1]. As a Senior Application Scientist, I emphasize that rigorous spectroscopic characterization is not merely about confirming molecular identity; it is about establishing a self-validating framework for purity, stereochemical integrity, and structural causality. This whitepaper details the orthogonal analytical techniques required to definitively characterize this molecule.

Physicochemical Properties & Molecular Grounding

Before initiating spectroscopic analysis, one must understand the molecule's fundamental physicochemical properties, as these dictate sample preparation, solvent selection, and analytical parameters^{[2][3]}.

Table 1: Key Physicochemical Properties and Analytical Causality

Property	Value	Causality for Analytical Choice
IUPAC Name	2-chloro-3-hydroxypropanoic acid	Dictates the presence of three distinct carbon environments for ^{13}C NMR.
CAS Number	138250-73-4	Unique identifier for regulatory documentation and standard procurement[3].
Molecular Formula	$\text{C}_3\text{H}_5\text{ClO}_3$	Exact mass (123.99 Da) guides High-Resolution Mass Spectrometry (HRMS) calibration[2].
Molecular Weight	124.52 g/mol	Used for precise molarity calculations during NMR standard preparation[2].
Melting Point	52-56 °C	Solid state at room temperature; requires dissolution for liquid-state NMR[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon backbone and proton environments. The choice of solvent is critical. While D_2O is often used for polar organics, anhydrous CDCl_3 is preferred here to prevent the rapid deuterium exchange of the hydroxyl (-OH) and carboxylic (-COOH) protons, allowing their direct observation.

^1H NMR (400 MHz, CDCl_3)

The proton NMR spectrum of **2-chloro-3-hydroxypropionic acid** is a classic example of spin-spin coupling dictated by electronegative substituents.

Table 2: ^1H NMR Peak Assignments and Mechanistic Causality

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Causality
7.56	Broad singlet (br s)	1H	-COOH	Highly deshielded due to the acidic carbonyl environment; broad due to intermolecular hydrogen bonding and intermediate exchange rates.
5.28	Broad singlet (br s)	1H	-OH	Deshielded by the adjacent oxygen; appears broad due to proton exchange.
4.49	Triplet (t), J = 5.2 Hz	1H	-CH(Cl)- (C2)	Deshielded by the alpha-chlorine and carbonyl. Splits into a triplet due to coupling with the adjacent C3 methylene protons.
4.06	Doublet (d), J = 5.4 Hz	2H	-CH ₂ (OH) (C3)	Deshielded by the hydroxyl group. Appears as a doublet due to coupling with the single C2 methine proton.

^{13}C NMR (100 MHz, CDCl_3)

Table 3: ^{13}C NMR Peak Assignments

Chemical Shift (δ , ppm)	Assignment	Mechanistic Causality
170.2	C1 (C=O)	Extreme deshielding from the sp^2 oxygen and resonance effects of the carboxylic acid.
64.2	C3 (-CH ₂ -OH)	Deshielded by the directly attached hydroxyl oxygen.
56.8	C2 (-CH-Cl)	Deshielded by the highly electronegative chlorine atom, though less so than the oxygen-bound C3.

Self-Validating Logic: The integration of the ^1H NMR strictly yields a 1:1:1:2 ratio, perfectly accounting for the 5 protons in $\text{C}_3\text{H}_5\text{ClO}_3$. Furthermore, the coupling constants ($J \approx 5.2\text{-}5.4$ Hz) between the methine and methylene protons are reciprocal, validating their adjacent spatial relationship.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation to NMR by confirming the vibrational modes of the functional groups.

Table 4: FT-IR Principal Bands (ATR Method)

Wavenumber (cm ⁻¹)	Vibrational Mode	Diagnostic Significance
~3400 - 2500	O-H stretch	Confirms the presence of both the carboxylic acid (very broad, overlapping C-H) and the primary alcohol.
~1715	C=O stretch	Strong, sharp peak diagnostic of the carboxylic acid carbonyl.
~1210	C-O stretch	Confirms the primary alcohol and carboxylic acid C-O single bonds.
~730	C-Cl stretch	Validates the presence of the aliphatic carbon-chlorine bond.

Mass Spectrometry (MS)

For a halogenated compound, MS is not merely for mass confirmation; it is a definitive structural proof via isotopic distribution[2].

Protocol Choice: Electrospray Ionization (ESI) in negative ion mode (ESI-) is optimal due to the readily deprotonated carboxylic acid moiety, yielding the [M-H]⁻ ion.

Key Diagnostic Features:

- **Isotopic Signature:** Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). The mass spectrum will exhibit a characteristic 3:1 intensity ratio for the molecular ion peaks at m/z 123 [M-H]⁻ and m/z 125 [M-H]⁻, definitively proving the presence of a single chlorine atom.
- **Fragmentation (MS/MS):** Collision-induced dissociation (CID) of the m/z 123 precursor ion typically yields a loss of CO₂ (-44 Da) to give m/z 79, corresponding to the [CH₂(OH)CH(Cl)]⁻ fragment.

Experimental Protocols: A Step-by-Step Methodology

To ensure reproducibility and scientific integrity, the following workflow must be adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

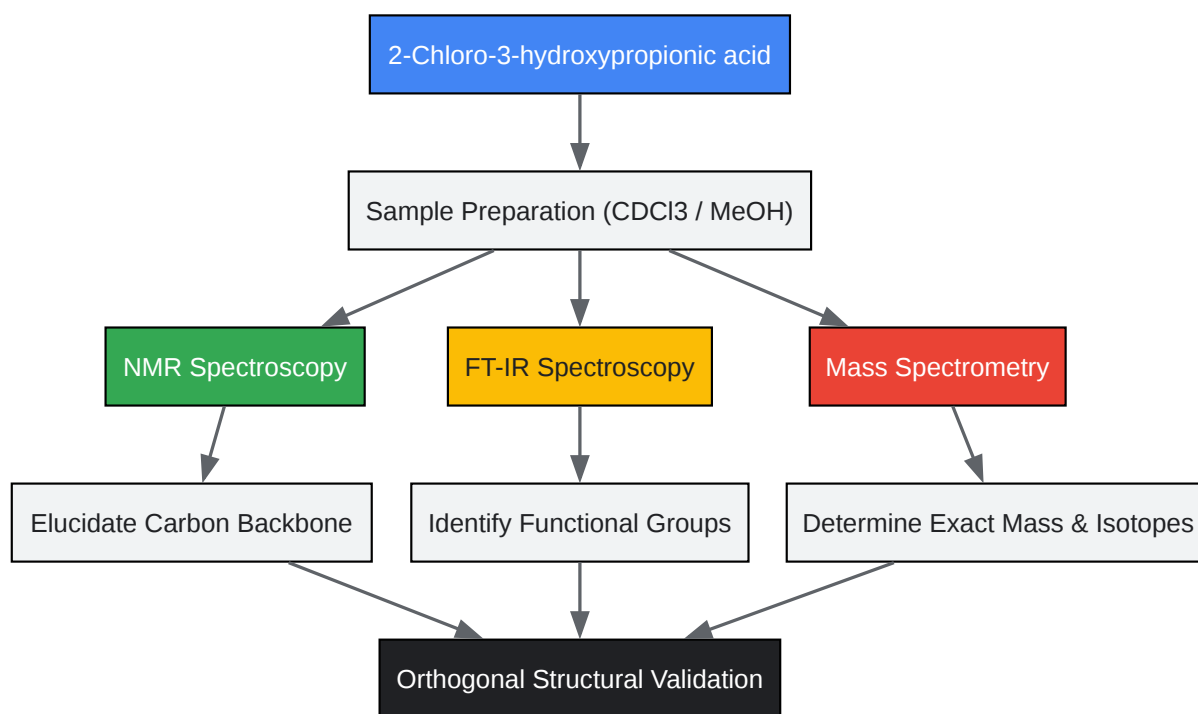
- **Desiccation:** Dry the **2-chloro-3-hydroxypropionic acid** sample under high vacuum for 2 hours to remove trace ambient moisture, which would otherwise obscure the -OH and -COOH signals.
- **Dissolution:** Weigh exactly 15 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).
- **Transfer:** Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
- **Acquisition:** Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2s) at 298 K.
- **Processing:** Apply a 0.3 Hz line broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct manually.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

- **Dilution:** Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v).
- **Injection:** Inject 5 µL into the ESI source of a Q-TOF mass spectrometer.
- **Parameters:** Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350 °C, and cone voltage to 20 V to minimize in-source fragmentation.
- **Validation:** Verify the 3:1 ratio of the m/z 123.99 / 125.99 peaks to confirm the mono-chlorinated species.

Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal validation pathways in the spectroscopic characterization of **2-chloro-3-hydroxypropionic acid**.



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Orthogonal spectroscopic workflow for the structural validation of **2-chloro-3-hydroxypropionic acid**.

Conclusion

The characterization of **2-chloro-3-hydroxypropionic acid** requires a multi-faceted approach. By combining the precise atomic mapping of NMR, the functional group validation of FT-IR, and the isotopic confirmation of MS, analysts can establish a robust, self-validating proof of structure. This rigorous methodology ensures the integrity of downstream synthetic applications, safeguarding the efficacy and safety of resulting pharmaceutical products.

References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-3-hydroxypropionic Acid: A Comprehensive Analytical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8790425/docs#spectroscopic-characterization-of-2-chloro-3-hydroxypropionic-acid-a-comprehensive-analytical-guide>]

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